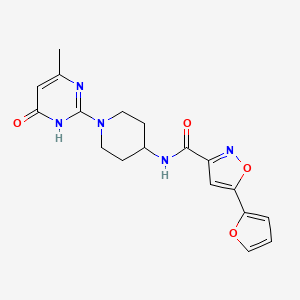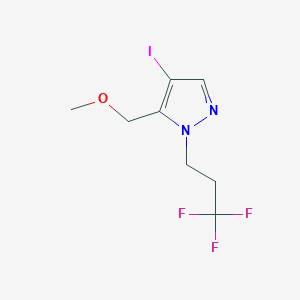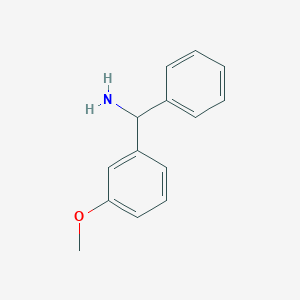
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide” is a complex organic compound. It contains a tetrazole group, which is a ring of four nitrogen atoms and one carbon atom, and two methoxyphenyl groups, which are phenyl rings with a methoxy (O-CH3) substituent. The presence of these functional groups can give the compound unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzylamine with a 4-methoxyphenyltetrazole-5-carboxylic acid . The exact conditions and reagents used would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring and the two methoxyphenyl groups. The electron-donating methoxy groups could potentially influence the electronic structure of the molecule, affecting its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. For example, the tetrazole ring might undergo reactions typical of heterocyclic compounds, while the methoxy groups might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the methoxy groups might increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Derivatives : Research has focused on synthesizing various derivatives of related compounds for potential biological activities. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving similar methoxybenzyl and methoxyphenyl groups demonstrates the versatility of these compounds in generating new chemical entities. These compounds have been characterized by elemental analysis and spectral data including IR, MS, 1H-NMR, and 13C-NMR, highlighting their complex structures and potential for further modification (Hassan, Hafez, & Osman, 2014).
Protective Groups in Synthesis : The use of methoxybenzyl groups as protective elements in the synthesis of complex molecules has been explored, indicating the role of such structures in facilitating chemical reactions under mild conditions. For example, the development of new protecting groups for carboxylic acids utilizing methoxy-α-methylbenzyl alcohol indicates the chemical's utility in synthetic chemistry, especially for sensitive functional group transformations (Yoo, Kim, & Kyu, 1990).
Biological Activities and Potential Applications
Cytotoxic Activity : Some studies have investigated the cytotoxic activities of compounds synthesized from methoxybenzyl and methoxyphenyl groups against various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines and related Schiff bases derived from similar compounds were screened for cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Histone Deacetylase Inhibition : Derivatives with methoxybenzyl groups have been explored for their selectivity as histone deacetylase 6 (HDAC6) inhibitors, demonstrating potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's. One study highlighted a compound with potent inhibitory selectivity against HDAC6, showing promising results in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-14-7-3-12(4-8-14)11-18-17(23)16-19-21-22(20-16)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKTRGBMPRSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid](/img/structure/B2851068.png)
![N-(furan-2-ylmethyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2851069.png)
![1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2851070.png)

![1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone](/img/structure/B2851073.png)


![N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2851080.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)

![Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2851086.png)
![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)
![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)